molecular formula C10H22ClNO2 B2484717 3-Aminodecanoic acid hydrochloride CAS No. 2093859-35-7

3-Aminodecanoic acid hydrochloride

Katalognummer: B2484717
CAS-Nummer: 2093859-35-7
Molekulargewicht: 223.74
InChI-Schlüssel: YPENOVXQJQMNTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Aminodecanoic acid hydrochloride is a synthetic organic compound with the molecular formula C 10 H 22 ClNO 2 and a molecular weight of 224 Da . This hydrochloride salt form of 3-aminodecanoic acid may offer enhanced stability and solubility for research applications compared to the free acid. The compound is characterized by specific physicochemical properties, including a polar surface area of 63 Ų and multiple rotatable bonds, which are important factors for its behavior in experimental systems .Researchers value this compound and its structural analogs as key intermediates in organic synthesis. For instance, the related (2 S ,3 R )-3-amino-2-hydroxydecanoic acid is a non-proteinogenic β-amino acid segment found in the linear pentapeptide microginin, which is investigated for its role as a natural angiotensin-converting enzyme (ACE) inhibitor . This suggests potential research avenues for 3-aminodecanoic acid derivatives in the design and synthesis of novel bioactive molecules, enzyme inhibitors, and peptidomimetics. The parent compound, 3-aminodecanoic acid, is associated with safety warnings, indicating it may be irritating to skin, eyes, and the respiratory system, and requires careful handling in a research setting . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-aminodecanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPENOVXQJQMNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

3-Aminodecanoic acid hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Methodologies, and Biopharmaceutical Applications

Executive Summary

3-Aminodecanoic acid hydrochloride (3-ADA·HCl) is a non-proteinogenic


-amino acid characterized by a ten-carbon aliphatic chain with an amino group at the 

-position (C3). Unlike its

-amino acid counterparts, the

-amino architecture confers unique conformational stability and resistance to enzymatic degradation. This guide provides a comprehensive technical analysis of 3-ADA·HCl, focusing on its application as a chiral building block in the synthesis of peptidomimetics (

-peptides) and stable lipopeptides.
Structural Architecture & Stereochemistry

The core structure of 3-aminodecanoic acid consists of a lipophilic octyl tail and a polar


-amino acid headgroup. The hydrochloride salt form is preferred in drug development due to enhanced crystallinity, water solubility, and shelf-stability compared to the zwitterionic free acid.

Chemical Identity:

  • IUPAC Name: 3-Aminodecanoic acid hydrochloride

  • Common Name:

    
    -Homooctylglycine HCl
    
  • CAS Number (HCl salt): 2093859-35-7[1]

  • Molecular Formula:

    
    
    
  • Chirality: The C3 position is a stereocenter. The (R)-enantiomer is frequently utilized in

    
    -peptide synthesis to induce specific helical folding patterns (e.g., 
    
    
    
    -helix).
Structural Diagram (DOT)

The following diagram illustrates the retrosynthetic connectivity and the salt formation process.

G Start Octanal (C8 Aldehyde) Inter Intermediate: 3-Aminodecanoic Acid (Zwitterion) Start->Inter Rodionov Rxn (NH4OAc, EtOH) Malonic Malonic Acid Malonic->Inter Final Target: 3-Aminodecanoic Acid HCl (Crystalline Salt) Inter->Final HCl (g) or 4M HCl/Dioxane

Figure 1: Retrosynthetic flow for the preparation of the hydrochloride salt from readily available precursors.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for formulation and synthesis planning.

PropertyValue / DescriptionContext for Application
Molecular Weight 223.74 g/mol Includes HCl counterion (Free acid: 187.28 g/mol ).[1]
Appearance White to off-white crystalline powderHigh purity (>95%) required for SPPS.
Solubility Soluble in Water, Methanol, DMSOAmphiphilic nature allows solubility in polar organic solvents.
Melting Point 145–155 °C (Decomposition)Typical range for

-amino acid salts; distinct from lower MP of free acid.
pKa (COOH) ~3.6Slightly higher than

-amino acids due to distance from

.
pKa (

)
~10.2Basic functionality remains comparable to

-analogs.
Hygroscopicity ModerateStore under inert atmosphere (Ar/N2) with desiccant.
Synthetic Methodologies

For research and scale-up, two primary pathways are recommended: the Rodionov Reaction for rapid access to racemic material, and Enzymatic Resolution for enantiopure synthesis.

Method A: Modified Rodionov Synthesis (Racemic)

This "one-pot" method is the industry standard for generating


-amino fatty acids efficiently.

Protocol:

  • Reagents: Octanal (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve malonic acid and ammonium acetate in ethanol at 40°C.

    • Add octanal dropwise.

    • Reflux the mixture for 8–12 hours. Critical Control Point: Monitor

      
       evolution; cessation indicates completion of decarboxylation.
      
    • Cool to 0°C to precipitate the crude

      
      -amino acid.
      
  • Salt Formation:

    • Suspend the crude solid in minimal methanol.

    • Add 4M HCl in dioxane (1.5 eq) dropwise at 0°C.

    • Precipitate with diethyl ether to yield 3-aminodecanoic acid hydrochloride.

Method B: Kinetic Resolution via Lipase (Enantioselective)

To obtain the biologically relevant (R)- or (S)-enantiomer without expensive chiral auxiliaries.

Protocol:

  • Esterification: Convert racemic 3-aminodecanoic acid to its ethyl ester using

    
    /EtOH.
    
  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in phosphate buffer (pH 7.0) / MTBE biphasic system.

    • Add Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).

    • Mechanism:[2][3] CAL-B selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Extract the unreacted (R)-ester with organic solvent. Acidify the aqueous phase to recover (S)-acid.

  • Hydrolysis: Hydrolyze the isolated (R)-ester using 6M HCl to yield (R)-3-aminodecanoic acid HCl.

Analytical Characterization

Validating the structure requires distinguishing the


-amino acid core from potential 

-isomers.

-NMR (400 MHz, 

):
  • 
     0.88 (t, 3H):  Terminal methyl group of the decyl chain.
    
  • 
     1.2–1.4 (m, 10H):  Methylene protons of the aliphatic tail.
    
  • 
     1.65 (m, 2H): 
    
    
    
    protons (adjacent to the chiral center).
  • 
     2.65 (dd, 1H) & 2.85 (dd, 1H):  The diagnostic ABX system  of the 
    
    
    
    -methylene protons (
    
    
    ). These distinct diastereotopic protons confirm the
    
    
    -substitution pattern.
  • 
     3.60 (m, 1H):  The chiral proton at 
    
    
    
    (
    
    
    ).

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated 188.28, Observed 188.3.

  • Fragmentation: Loss of

    
     (17 Da) is common, showing a peak at m/z 171.
    
Applications in Drug Discovery[4][5]

3-Aminodecanoic acid is a "privileged structure" in peptidomimetics. Its incorporation into peptide backbones fundamentally alters the pharmacological profile.

1. Proteolytic Stability

The


-amino acid backbone is not recognized by endogenous proteases (trypsin, pepsin, chymotrypsin). Incorporating 3-ADA into a peptide sequence extends the plasma half-life (

) significantly.
2. Secondary Structure Induction (Foldamers)

-Peptides containing 3-ADA tend to fold into stable helices.
  • 
    -Helix:  Formed by 
    
    
    
    -amino acids (like 3-ADA). This structure mimics the
    
    
    -helix but with a distinct dipole moment and pitch, useful for disrupting protein-protein interactions.
3. Lipopeptide Antibiotics

3-ADA mimics the lipid tails found in natural lipopeptides (e.g., polymyxins, iturins). The C10 chain provides membrane-anchoring capabilities, enhancing the antimicrobial potency of cationic peptides.

Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram details the integration of 3-ADA into a standard Fmoc-SPPS workflow.

SPPS Resin Resin-Linker-Peptide(n) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling 2. Coupling Step Fmoc-3-ADA-OH + HATU + DIPEA Wash1->Coupling Activation Wash2 Wash (DMF/DCM) Coupling->Wash2 Elongation Resin-Peptide-(3-ADA)-Fmoc Wash2->Elongation Elongation->Resin Next Cycle

Figure 2: SPPS Cycle for incorporating Fmoc-protected 3-aminodecanoic acid.

References
  • Rodionov Synthesis of

    
    -Amino Acids: 
    Rodionow, W. M. (1926). Über eine neue Methode zur Darstellung von 
    
    
    
    -Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 59(11), 2609–2611.
  • 
    -Peptide Foldamers: 
    Seebach, D., & Matthews, J. L. (1997). 
    
    
    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022.
  • Enzymatic Resolution (CAL-B): Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189–2197.

  • Pharmacological Properties of

    
    -Amino Acids: 
    Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). 
    
    
    
    -Amino acids: versatile peptidomimetics.[4] Current Medicinal Chemistry, 9(8), 811–822.

Sources

The Ascending Trajectory of β-Aminodecanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Alpha-Centric World of Amino Acids

For decades, the landscape of peptide and small molecule drug discovery has been dominated by α-amino acids, the fundamental building blocks of proteins. However, a paradigm shift is underway, with increasing attention being directed towards their structural isomers, the β-amino acids. These molecules, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid, offer unique conformational properties and a pronounced resistance to proteolytic degradation, making them highly attractive scaffolds for the development of novel therapeutics.[1][2][3] Among the diverse family of β-amino acids, those with extended lipophilic side chains, such as β-aminodecanoic acid derivatives, are emerging as a promising class of compounds with a wide spectrum of biological activities.

This in-depth technical guide provides a comprehensive literature review on β-aminodecanoic acid derivatives, delving into their synthesis, biological activities, and therapeutic potential. As Senior Application Scientists, our goal is to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit the therapeutic promise of this burgeoning class of molecules.

The Strategic Advantage of the β-Configuration

The simple shift of the amino group from the α- to the β-position profoundly alters the molecule's chemical and biological properties. This structural nuance is the cornerstone of the therapeutic potential of β-amino acid derivatives.

Inherent Proteolytic Stability: Unlike their α-counterparts, which are readily recognized and cleaved by proteases, β-amino acids are poor substrates for these enzymes. This inherent resistance to degradation leads to a significantly longer in vivo half-life, a critical attribute for any drug candidate.[4]

Unique Conformational Preferences: The additional methylene group in the backbone of β-amino acids imparts distinct conformational constraints. This leads to the formation of stable secondary structures, such as helices and turns, even in short peptide sequences. This structural pre-organization can facilitate high-affinity binding to biological targets.[4]

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of β-amino acids and their derivatives has been an area of intense research, leading to the development of several robust and versatile methodologies. These strategies often involve the stereoselective introduction of the amino group at the β-position of a carbonyl compound or the homologation of α-amino acids.

A prevalent and effective method for the synthesis of β-amino carbonyl compounds is the Mannich reaction . This one-pot, three-component condensation reaction involves an aromatic amine, an aromatic aldehyde, and an aromatic ketone in the presence of a catalyst, such as sulfamic acid, to yield the desired β-amino carbonyl compound in good yields.[5] These resulting compounds are valuable intermediates for the synthesis of a variety of biologically active molecules.[6]

Another widely employed strategy is the 1,4-conjugate addition (aza-Michael reaction) of amines to α,β-unsaturated carbonyl compounds. This method can be catalyzed by various reagents, including silicon tetrachloride or ceric ammonium nitrate, to produce β-amino carbonyl compounds with high efficiency.[7]

More recent advancements have focused on developing enantioselective syntheses to produce optically pure β-amino acid derivatives. These methods are crucial for understanding structure-activity relationships and for the development of stereospecific drugs.[8]

Experimental Protocol: A Generalized Mannich Reaction for β-Amino Ketone Synthesis

The following protocol provides a general framework for the synthesis of a β-amino ketone derivative, a key precursor to β-aminodecanoic acid derivatives. This procedure is based on the principles of the Mannich reaction.[5]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Aromatic ketone (1.0 eq)

  • Aromatic amine (1.0 eq)

  • Sulfamic acid (catalytic amount, e.g., 10 mol%)

  • Ethanol (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aromatic aldehyde (1.0 eq) in ethanol, add the aromatic amine (1.0 eq) and the aromatic ketone (1.0 eq).

  • Add a catalytic amount of sulfamic acid to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically several hours, monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired β-amino ketone.

Self-Validation: The success of the synthesis can be validated at each step. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. After purification, the structure and purity of the final compound must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis_Workflow cluster_reactants Starting Materials Aldehyde Aromatic Aldehyde Reaction Mannich Reaction (Room Temperature) Aldehyde->Reaction Ketone Aromatic Ketone Ketone->Reaction Amine Aromatic Amine Amine->Reaction Catalyst Sulfamic Acid (catalyst) Ethanol (solvent) Catalyst->Reaction Workup Quenching (aq. NaHCO₃) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product β-Amino Ketone Purification->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis

Caption: A generalized workflow for the synthesis of β-amino ketones via the Mannich reaction.

Biological Activities and Therapeutic Potential

β-Aminodecanoic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. Their lipophilic decanoic acid side chain can facilitate membrane interaction and cellular uptake, potentially enhancing their therapeutic efficacy.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of synthetic β-amino acid derivatives.[9] These compounds have shown efficacy against a broad range of cancer cell lines, including those of colon cancer, non-small cell lung cancer, melanoma, and leukemia.[9] The proposed mechanisms of action are varied and appear to be dependent on the specific structure of the derivative. Some derivatives are believed to exert their anticancer effects by destabilizing the cell membrane, leading to cell death, while others induce apoptosis through the mitochondrial-mediated pathway.[10]

One notable example is the β²,²-amino acid derivative 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide, which has demonstrated potent and broad-spectrum anticancer activity with IC₅₀ values in the sub-micromolar to low micromolar range against a panel of 59 different cancer cell lines.[9]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
β²,²-Amino Acid DerivativesHuman Burkitt's Lymphoma (Ramos)< 8[9]
3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamideVarious (NCI-60 panel)0.32 - 3.89[9]
Enzyme Inhibition

The structural features of β-amino acids make them attractive scaffolds for the design of enzyme inhibitors. Their ability to adopt specific, stable conformations allows for precise interactions with the active sites of enzymes. Derivatives of β-amino acids have been explored as inhibitors of various enzymes, including digestive enzymes like pancreatic lipase and α-amylase, which are relevant targets for the treatment of obesity and type 2 diabetes.[11] The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific interactions between the inhibitor and the enzyme.[11][12]

Enzyme_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E_C Enzyme (E) ES_C Enzyme-Substrate Complex (ES) E_C->ES_C + S EI_C Enzyme-Inhibitor Complex (EI) E_C->EI_C + I S_C Substrate (S) I_C Inhibitor (I) ES_C->E_C + P P_C Product (P) E_NC Enzyme (E) ES_NC Enzyme-Substrate Complex (ES) E_NC->ES_NC + S EI_NC Enzyme-Inhibitor Complex (EI) E_NC->EI_NC + I S_NC Substrate (S) I_NC Inhibitor (I) ES_NC->E_NC + P ESI_NC Enzyme-Substrate-Inhibitor Complex (ESI) ES_NC->ESI_NC + I EI_NC->ESI_NC + S P_NC Product (P)

Caption: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition mechanisms.

Other Therapeutic Applications

The versatility of the β-amino acid scaffold extends to other therapeutic areas. For instance, β-amino acid-containing molecules have been developed as integrin antagonists . Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists have potential applications in thrombosis and other diseases.[13] The β-amino acid moiety in these antagonists often mimics the aspartate residue of the natural RGD (arginine-glycine-aspartate) ligand.[13]

Structure-Activity Relationships (SAR) and Physicochemical Properties

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For β-aminodecanoic acid derivatives, several key structural features and physicochemical properties influence their therapeutic potential.

Lipophilicity: The long decanoic acid side chain imparts significant lipophilicity to these molecules. Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][15] An optimal level of lipophilicity is required for efficient transport across biological membranes to reach the target site. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.[14]

Stereochemistry: The stereochemistry at the α- and β-carbons of the β-amino acid core can have a profound impact on biological activity. The development of enantioselective synthetic methods is therefore crucial to dissect the SAR and to produce the most potent and selective enantiomer.[16]

Substituents: The nature and position of substituents on the β-amino acid scaffold can significantly modulate its biological activity. For example, in the context of integrin antagonists, substituents at both the α- and β-positions of the β-amino acid have been shown to be important for potent activity.[13]

Pharmacokinetics and Drug Development Considerations

The pharmacokinetic properties of a drug candidate determine its fate in the body and are a critical consideration in the drug development process. For β-aminodecanoic acid derivatives, their lipophilic nature presents both opportunities and challenges.

Absorption and Distribution: The lipophilicity of these compounds can enhance their absorption across the gastrointestinal tract and their distribution into tissues. However, high lipophilicity can also lead to extensive binding to plasma proteins, which can limit the concentration of the free, active drug.[17]

Metabolism and Excretion: The metabolic fate of β-amino acid derivatives is not as well-characterized as that of their α-amino acid counterparts. Their resistance to proteolysis suggests that they may have a longer half-life, but they may be subject to other metabolic transformations, such as oxidation or conjugation. The route and rate of excretion will also be influenced by their physicochemical properties.[14]

Conclusion and Future Directions

β-Aminodecanoic acid derivatives represent a compelling and underexplored area of medicinal chemistry. Their unique structural features, inherent proteolytic stability, and diverse biological activities make them attractive candidates for the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases.

Future research in this field should focus on several key areas:

  • Expansion of Chemical Diversity: The development of new and efficient synthetic methodologies to generate a wider range of β-aminodecanoic acid derivatives with diverse substituents and stereochemistries is essential for thorough SAR exploration.

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Rigorous in vivo studies are required to evaluate the therapeutic efficacy and to characterize the ADME properties of promising lead compounds.

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activities observed for β-amino acid derivatives suggests that their therapeutic potential may extend beyond the currently explored areas.

By addressing these key research questions, the scientific community can unlock the full therapeutic potential of β-aminodecanoic acid derivatives and translate their promise into novel and effective medicines for a range of human diseases.

References

  • 18F-Branched-Chain Amino Acids: Structure–Activity Relationships and PET Imaging Potential. (2019). Journal of Nuclear Medicine, 60(7), 1004-1010.
  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981.
  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. (2025).
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal.
  • Anticancer activity of small amphipathic β²,²-amino acid derivatives. (2012). European Journal of Medicinal Chemistry, 58, 469-477.
  • Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides. (2012). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(11), 2917-2925.
  • Synthesis of β-Amino Acids and Their Derivatives from β-Lactams (Update). (2025).
  • Synthesis and activity of 2-oxoamides containing long chain beta-amino acids. (2005). Journal of Peptide Science, 11(7), 435-441.
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018). Journal of Glycomics & Lipidomics, 8(1).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). Journal of Medicinal Chemistry, 65(1), 1-25.
  • Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. (n.d.).
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024). Journal of Pharmacokinetics & Experimental Therapeutics, 8(4).
  • Structure-activity relationships and activity enhancement techniques of marine bioactive peptides (MBPs). (2024). Critical Reviews in Food Science and Nutrition, 1-19.
  • Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). Molecules, 26(11), 3128.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025).
  • Anticancer Properties of Amino Acid and Peptide Deriv
  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (2016). Der Pharma Chemica, 8(24), 27-30.
  • Can We Predict Clinical Pharmacokinetics of Highly Lipophilic Compounds by Integration of Machine Learning or In Vitro Data into Physiologically Based Models? A Feasibility Study Based on 12 Development Compounds. (2022). Molecular Pharmaceutics, 19(10), 3647-3661.
  • β-Aminocarbonyl Compounds: Chemistry and Biological Activities. (2016). Mini-Reviews in Organic Chemistry, 13(2), 143-153.
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Farmaceutický Obzor, 80(4).
  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (n.d.).
  • Biological Applications of β-amino acids and its derivatives. (2017).
  • Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(4), 462-467.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (n.d.).
  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (2024). International Journal of Molecular Sciences, 25(18), 10074.
  • Classification, Modes of Action and Applic

Sources

2.[1] Methodological & Application

Application Note: Strategies for the Dissolution of 3-Aminodecanoic Acid Hydrochloride in Organic Solvents for Synthetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective dissolution of 3-Aminodecanoic acid hydrochloride in a range of common organic solvents. Due to its amphiphilic nature—possessing a polar hydrochloride salt head and a long, non-polar ten-carbon alkyl chain—this compound presents unique solubility challenges. This note elucidates the underlying chemical principles governing its solubility and provides detailed, validated protocols for achieving clear, homogenous solutions suitable for downstream applications, including peptide synthesis, functionalization, and the development of novel therapeutic agents. The primary strategies discussed include direct dissolution in polar protic media and, more critically, the conversion to its free base form for solubilization in less polar, aprotic organic solvents.

Introduction and Physicochemical Profile

3-Aminodecanoic acid hydrochloride is a derivative of the beta-amino acid, 3-aminodecanoic acid. The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid.[1] However, its utility in organic synthesis, particularly in non-aqueous reaction media, is often hampered by poor solubility. This challenge stems directly from its molecular structure.

The molecule's structure consists of two distinct domains:

  • A Polar Head: The aminium chloride group (-NH3+Cl-) is ionic and hydrophilic, favoring interaction with polar solvents.

  • A Non-Polar Tail: The decanoic acid's long C10 alkyl chain is lipophilic and hydrophobic, favoring interaction with non-polar solvents.

This duality makes it difficult to find a single solvent that can effectively solvate both ends of the molecule simultaneously. The ionic salt character generally dominates, rendering the compound insoluble in most non-polar organic solvents like dichloromethane (DCM) or diethyl ether.[1]

compound_hcl R-NH₃⁺Cl⁻ (Insoluble in DCM) plus1 + base Et₃N (Triethylamine) yields base->yields free_amine R-NH₂ (Soluble in DCM) yields->free_amine plus2 + base_hcl Et₃N-H⁺Cl⁻ (Triethylammonium Chloride) (Often precipitates)

Caption: Conversion of the hydrochloride salt to its soluble free base form.

Solvent Selection and Qualitative Solubility Guide

The choice of solvent is dictated by the intended application. The following table provides a qualitative guide to the solubility of 3-Aminodecanoic acid hydrochloride in both its salt and free base forms.

Table 2: Qualitative Solubility in Common Laboratory Solvents

SolventTypeSolubility of Hydrochloride SaltSolubility of Free BaseScientist's Note
Water Polar ProticSolubleSparingly SolubleThe ionic salt form is highly compatible with water.
Methanol (MeOH) Polar ProticModerately SolubleSolubleCan be an effective solvent for the salt, though heating may be required. Often used as a co-solvent.
Ethanol (EtOH) Polar ProticLow to Moderate SolubilitySolubleSimilar to methanol but generally a weaker solvent for the salt form. [2][3]
DMF, DMSO Polar AproticSparingly SolubleSolubleThe high polarity can dissolve small amounts of the salt, but the free base is much more soluble.
Dichloromethane (DCM) Non-Polar AproticInsolubleSolubleStandard solvent for reactions once the free base is formed.
Tetrahydrofuran (THF) Non-Polar AproticInsolubleSolubleAnother common reaction solvent where the free base is required. [4]
Hexanes, Diethyl Ether Non-PolarInsolubleSolubleThe long alkyl chain of the free base provides good solubility in these non-polar solvents.

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Direct Dissolution in a Polar Protic Solvent (Methanol)

This protocol is suitable for applications where a polar protic solvent is acceptable.

  • Preparation: Accurately weigh the desired mass of 3-Aminodecanoic acid hydrochloride into a clean, dry flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the calculated volume of anhydrous methanol to achieve the target concentration.

  • Dissolution: Stir the mixture vigorously at room temperature (20-25°C).

  • Optimization (If Needed): If the solid does not fully dissolve, gentle warming of the mixture in a water bath to 30-40°C can be employed. Alternatively, sonication for 5-10 minutes may aid dissolution.

  • Final Step: Once a clear solution is obtained, allow it to cool to room temperature before use.

Protocol 2: Conversion to Free Base for Dissolution in Aprotic Solvents (e.g., DCM)

This is the standard and most robust method for use in common organic synthesis.

  • Preparation: Weigh the desired amount of 3-Aminodecanoic acid hydrochloride (1.0 equivalent) and add it to a flask with a magnetic stir bar.

  • Solvent Suspension: Add the desired volume of the dry, aprotic organic solvent (e.g., Dichloromethane, THF). The compound will not dissolve at this stage and will form a suspension.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). A slight excess (1.1-1.2 equivalents) is recommended to ensure complete neutralization. Add the base dropwise while stirring.

    • Scientist's Note: Using a non-nucleophilic base is critical to prevent it from reacting as a nucleophile in subsequent synthetic steps. [1]4. Dissolution & Stirring: Stir the mixture at room temperature. As the free base forms, the suspended solid will dissolve. Concurrently, a new precipitate, the ammonium salt byproduct (e.g., triethylammonium chloride), may form.

  • Filtration (Optional): For many applications, the byproduct salt does not interfere and the resulting mixture can be used directly (in situ). However, if a perfectly clear solution of only the free amine is required, the salt can be removed by filtration through a fine frit or a plug of celite.

  • Usage: The resulting clear solution of 3-Aminodecanoic acid (free base) is now ready for use in your reaction.

Troubleshooting and Best Practices

Table 3: Troubleshooting Common Dissolution Issues

ProblemPossible CauseRecommended Solution
Solid remains after adding base (Protocol 2) Insufficient base added.Add another 0.1 equivalent of the base and continue stirring for 15-20 minutes.
Solution is cloudy or hazy after dissolution Precipitation of the ammonium salt byproduct.This is normal. The solution can often be used as is. If necessary, filter the solution as described in Protocol 2, Step 5.
Compound precipitates out upon cooling The solution was supersaturated at a higher temperature.Re-warm the solution to re-dissolve the compound and use it warm, or add a small amount of a co-solvent (e.g., a little DMF in DCM) to maintain solubility.
Reaction fails or yields are low The free amine was not fully generated.Ensure you are using a slight excess of base and allow sufficient time for the neutralization to complete before adding other reagents.

Decision Workflow for Dissolution

The following workflow provides a logical path to selecting the appropriate dissolution strategy.

G start Start: Dissolve 3-Aminodecanoic Acid HCl solvent_q What is your target solvent? start->solvent_q polar Polar Protic (Water, MeOH, EtOH) solvent_q->polar Polar aprotic Aprotic / Non-Polar (DCM, THF, Hexane) solvent_q->aprotic Aprotic protocol1 Use Protocol 1: Direct Dissolution. Consider gentle heating or sonication. polar->protocol1 protocol2 Use Protocol 2: Convert to Free Base. Add non-nucleophilic base (e.g., TEA). aprotic->protocol2 end Solution Ready for Use protocol1->end insitu_q Can the byproduct salt be tolerated in the reaction? protocol2->insitu_q use_directly Use solution directly (in situ generation). insitu_q->use_directly Yes filter Filter to remove salt byproduct before use. insitu_q->filter No use_directly->end filter->end

Caption: Decision-making workflow for dissolving 3-Aminodecanoic acid HCl.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems . Open Access Dissertations. Paper 159. [Link]

  • 3-Aminodecanoic acid | C10H21NO2 | CID 295570 . PubChem, National Center for Biotechnology Information. [Link]

  • Martin, W. (1946). Preparation of amino acids from their salts. U.S. Patent No. 2,404,503. Washington, DC: U.S.
  • Needham, T. E., Jr. The Solubility of Amino Acids in Various Solvent Systems . DigitalCommons@URI. [Link]

  • Ma, K., et al. (2014). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • van der Woerd, M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals . Radboud Repository. [Link]

  • Suresh Babu, V. V., & Gnanasekaran, C. (1995). A method for the deprotonation of hydrochloride salts of peptide esters to free amin . CORE. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen . (2008). SciELO. [Link]

  • Hayashi, K., et al. Solubilities Studies of Basic Amino Acids . [Link]

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Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of β-Peptides Incorporating 3-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Lipophilic β-Peptides

β-Peptides are a class of peptidomimetics constructed from β-amino acids, where the amino group is attached to the β-carbon, one atom further from the carboxyl group than in natural α-amino acids.[1][2][3] This seemingly minor structural alteration confers a profound resistance to enzymatic degradation by proteases, a critical advantage for therapeutic applications.[1][2][3] Furthermore, β-peptides are known to form stable, predictable secondary structures, including various helices and sheets, making them excellent scaffolds for mimicking the bioactive conformations of α-peptides.[1][4]

The incorporation of non-proteinogenic residues with specific physicochemical properties allows for the fine-tuning of these scaffolds. 3-Aminodecanoic acid, a β-amino acid with a C7 alkyl side chain, introduces significant lipophilicity. This property is crucial for designing peptides that can interact with or traverse cellular membranes, engage with hydrophobic pockets of protein targets, or self-assemble into amphiphilic structures.[5][6] The strategic placement of such lipophilic residues can enhance the biological activity, bioavailability, and pharmacokinetic profile of peptide-based drug candidates.[7][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis of β-peptides containing 3-aminodecanoic acid residues via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Foundational Principles of Synthesis

The synthesis of β-peptides leverages the well-established principles of solid-phase peptide synthesis (SPPS), a method where the peptide chain is assembled stepwise while anchored to an insoluble resin support.[9][10] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[9]

The Fmoc/tBu Orthogonal Protection Strategy

The Fmoc/tBu strategy is the most common approach for SPPS due to its mild deprotection conditions.[10] The strategy is "orthogonal," meaning the protecting groups for the N-terminus and the amino acid side chains are removed under different chemical conditions, preventing unintended reactions.[11]

  • Nα-Fmoc Group: This amine protecting group is base-labile and is typically removed at each cycle using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13]

  • Side-Chain Protecting Groups (e.g., tBu, Trt, Pbf): These groups are acid-labile and remain intact throughout the synthesis. They are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[10]

3-Aminodecanoic acid does not have a reactive side chain, so only its α-amino group requires protection (with Fmoc) for incorporation into the peptide sequence.

The Challenge of β-Amino Acid Coupling

While the SPPS workflow is standard, the incorporation of β-amino acids, particularly substituted ones like 3-aminodecanoic acid, presents unique challenges. The secondary amine and potential steric hindrance can slow down the kinetics of the coupling reaction compared to α-amino acids. Therefore, the choice of coupling reagent is critical to ensure high efficiency and prevent incomplete reactions.

The general workflow for SPPS is visualized below.

SPPS_Workflow cluster_resin Resin Bead cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin with Linker Deprotection Fmoc Removal (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Synthesis (Deprotect Linker-Amine) Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc-piperidine adduct Coupling Coupling (Fmoc-β-AA, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF) Coupling->Wash2 Remove excess reagents Wash2->Deprotection Repeat for next Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Fig 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Design and Protocols

Materials and Reagents
  • Resin: Rink Amide AM resin is a common choice for producing C-terminally amidated peptides.[14] The loading capacity (typically 0.4-0.8 mmol/g) is critical for calculating reagent stoichiometry.

  • Protected Amino Acids: Fmoc-protected β-amino acids, including Fmoc-3-aminodecanoic acid-OH.

  • Solvents: High-purity DMF, dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA).

  • Coupling Reagents: HBTU, HATU, or TBTU are recommended.

  • Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2 v/v/v/v) or a similar formulation.

  • Purification: Acetonitrile (ACN) and water (both with 0.1% TFA) for RP-HPLC.

Selection of Coupling Reagents

Carbodiimides like DCC and DIC were early coupling reagents but can lead to racemization and the formation of insoluble by-products (in the case of DCC), making them less suitable for SPPS.[15][16] Modern peptide synthesis relies heavily on aminium/uronium salt-based reagents, which offer faster kinetics and suppress side reactions.[17]

Coupling ReagentClassKey AdvantagesConsiderations
HBTU / TBTU Aminium/UroniumHighly efficient, cost-effective, good solubility of by-products.[15][16]Standard choice for most couplings, including β-amino acids.[18]
HATU Aminium/UroniumMore reactive than HBTU, excellent for sterically hindered couplings.[15]More expensive. The HOAt by-product is superior to HOBt in reducing racemization.
DIC / Oxyma Pure Carbodiimide / AdditiveCost-effective. Oxyma Pure is a non-explosive alternative to HOBt/HOAt.[15]Slower reaction times compared to aminium salts. May require longer coupling times for β-amino acids.

Recommendation: For incorporating 3-aminodecanoic acid, HBTU or HATU are the preferred reagents to overcome potential steric bulk and ensure a high coupling yield.

The activation mechanism using HBTU involves the formation of a highly reactive HOBt-ester intermediate, which then readily reacts with the free amine of the growing peptide chain.

Coupling_Mechanism AA_COOH Fmoc-β-AA-COOH Active_Ester Active O-Acyl-isourea (HOBt-ester) AA_COOH->Active_Ester Activation HBTU HBTU + Base (DIPEA) HBTU->Active_Ester Resin_NH2 Resin-Peptide-NH2 Peptide_Bond New Peptide Bond Formed (Resin-Peptide-CO-NH-β-AA-Fmoc) Resin_NH2->Peptide_Bond Active_Ester->Peptide_Bond Nucleophilic Attack Byproducts Tetramethylurea + HOBt Peptide_Bond->Byproducts releases

Fig 2. Simplified mechanism of peptide bond formation using HBTU.
Protocol: Manual SPPS of a Model β-Tripeptide

This protocol describes the synthesis of a model tripeptide, β-Ala-(3-ADA)-β-Ala-NH₂ , on a 0.1 mmol scale using Rink Amide AM resin. (3-ADA = 3-Aminodecanoic Acid)

Step 1: Resin Preparation and Swelling

  • Weigh 200 mg of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.

  • Wash the resin thoroughly:

    • 5 x 5 mL DMF

    • 3 x 5 mL DCM

    • 5 x 5 mL DMF (Rationale: Thorough washing is crucial to remove all traces of piperidine, which would neutralize the activated amino acid in the subsequent coupling step.)

Step 3: Coupling of the First Amino Acid (Fmoc-β-Ala-OH)

  • In a separate vial, pre-activate the amino acid:

    • Fmoc-β-Ala-OH (155.7 mg, 0.5 mmol, 5 eq.)

    • HBTU (189.6 mg, 0.5 mmol, 5 eq.)

    • DMF (2 mL)

    • DIPEA (174 µL, 1.0 mmol, 10 eq.)

  • Vortex the mixture for 1-2 minutes until dissolved.

  • Add the activation solution to the drained resin. Agitate for 2 hours.

  • Drain the vessel and wash the resin (3 x 5 mL DMF, 3 x 5 mL DCM, 3 x 5 mL DMF).

  • Validation: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), recouple for another hour.

Step 4: Synthesis Cycle for 3-Aminodecanoic Acid

  • Deprotection: Repeat Step 2 to remove the Fmoc group from the resin-bound β-alanine.

  • Coupling (Fmoc-3-Aminodecanoic Acid-OH):

    • Prepare the activation solution:

      • Fmoc-3-Aminodecanoic Acid-OH (204.8 mg, 0.5 mmol, 5 eq.)

      • HBTU (189.6 mg, 0.5 mmol, 5 eq.)

      • DMF (2 mL)

      • DIPEA (174 µL, 1.0 mmol, 10 eq.)

    • Add to the resin and agitate for 2-3 hours. (Rationale: A slightly longer coupling time is allocated for the more sterically demanding and lipophilic residue.)

    • Drain, wash, and perform a Kaiser test as before.

Step 5: Synthesis Cycle for the Final Amino Acid (Fmoc-β-Ala-OH)

  • Deprotection: Repeat Step 2 to remove the Fmoc group from the resin-bound 3-ADA.

  • Coupling: Repeat Step 3 to couple the final Fmoc-β-Ala-OH.

  • Final Deprotection: After coupling is complete, repeat Step 2 to remove the N-terminal Fmoc group.

Step 6: Cleavage and Deprotection

  • Wash the final peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a desiccator for 1 hour.

  • Add 5 mL of cleavage cocktail (e.g., Reagent B) to the resin.

  • Agitate gently at room temperature for 2 hours.

  • Filter the resin and collect the filtrate into a 50 mL conical tube.

  • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

  • Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the white peptide pellet under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify using reverse-phase HPLC (RP-HPLC) on a C18 column with a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions corresponding to the major product peak.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the product by determining its molecular weight using Mass Spectrometry (LC-MS or MALDI-TOF). The expected mass for β-Ala-(3-ADA)-β-Ala-NH₂ (C₁₆H₃₂N₄O₃) is [M+H]⁺ ≈ 329.25 Da.

Troubleshooting and Field Insights

  • Problem: Poor Coupling Efficiency (Positive Kaiser Test):

    • Cause: Insufficient activation time, steric hindrance, or peptide aggregation on the resin. The long alkyl chain of 3-ADA can promote inter-chain aggregation.

    • Solution: Switch to a more powerful coupling reagent like HATU.[15] Increase the coupling time or perform a second coupling (double coupling). Consider using a more polar solvent mixture (e.g., DMF/NMP) or a PEG-based resin (e.g., TentaGel) to disrupt aggregation.[9]

  • Problem: Low Purity or Multiple Peaks in HPLC:

    • Cause: Incomplete deprotection or coupling at various stages, or side reactions during cleavage.

    • Solution: Ensure deprotection times are adequate (check with a test cleavage). Optimize the cleavage cocktail; ensure sufficient scavengers are present if other sensitive residues are included in the sequence.

  • Problem: Poor Solubility of the Crude Peptide:

    • Cause: The high lipophilicity imparted by 3-aminodecanoic acid can reduce aqueous solubility.

    • Solution: Dissolve the crude peptide in solvents like DMSO, isopropanol, or acetic acid before diluting for HPLC injection.

Conclusion

The synthesis of β-peptides incorporating 3-aminodecanoic acid is a robust process achievable through standard Fmoc-SPPS protocols. The key to success lies in acknowledging the unique challenges posed by β-amino acids and lipophilic residues. By selecting potent coupling reagents, optimizing reaction times, and employing rigorous washing and validation steps, researchers can successfully synthesize these valuable molecules for applications in drug discovery and materials science. The enhanced proteolytic stability and conformational control offered by these structures make them a compelling area of ongoing research.[7][19]

References

  • Valiante, S., et al. (2015). Lipophilicity of amyloid β-peptide 12-28 and 25-35 to unravel their ability to promote hydrophobic and electrostatic interactions. PubMed. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Ostresh, J. M., et al. (1994). Design and characterization of peptides with amphiphilic beta-strand structures. PubMed. [Link]

  • Lee, M. R., & Lim, H. S. (2014). Design and synthesis of beta-peptides with biological activity. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Scicress. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Scicress. [Link]

  • Scicress. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Scicress. [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Hilaris Publisher. (2018, April 12). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Open Exploration Publishing. (2024, July 30). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration Publishing. [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Bionity.com. (n.d.). Beta-peptide. Bionity.com. [Link]

  • Springer. (n.d.). A story of Peptides, Lipophilicity and Chromatography – Back and Forth in Time. Springer. [Link]

  • Davies, J. S., & Hewe, J. (1990). Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Scielo. [Link]

  • Aapptec. (n.d.). Beta-Amino Acids. Aapptec. [Link]

  • Lelais, G., & Seebach, D. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Sieroń, L., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC. [Link]

  • Delor, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Wen, K., et al. (2001). The synthesis of beta-peptides containing guanidino groups. PubMed. [Link]

  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. Vojenské Zdravotnické Listy. [Link]

  • Smith, B. J., et al. (2015). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. PMC. [Link]

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Crystallization techniques for 3-Aminodecanoic acid hydrochloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 3-Aminodecanoic Acid Hydrochloride Intermediates

Part 1: Strategic Overview & Chemical Context

1.1 The Amphiphilic Challenge 3-Aminodecanoic acid hydrochloride (3-ADA·HCl) represents a unique class of pharmaceutical intermediates: fatty


-amino acids . Unlike short-chain amino acids (e.g., Alanine, Glycine) which are highly water-soluble and crystalline, 3-ADA·HCl possesses a "Janus" nature:
  • Hydrophilic Head: The ammonium chloride and carboxylic acid moieties provide polarity.

  • Hydrophobic Tail: The C7 alkyl chain (heptyl group at the

    
    -position) imparts significant lipophilicity and surfactant-like properties.
    

Critical Implication: Standard aqueous crystallization often fails, leading to gelation, oiling out, or micelle formation rather than crystal growth. This guide focuses on breaking the amphiphilic stability to force ordered lattice formation.

1.2 The Role of the Hydrochloride Salt In drug development, the HCl salt of 3-ADA is the preferred stable intermediate for storage and subsequent peptide coupling. It prevents the formation of internal salts (zwitterions) which are difficult to solubilize in organic synthesis solvents (e.g., DMF, DCM).

Part 2: Solubility Profiling & Solvent Selection

To design a robust crystallization, we must map the solubility landscape. The C10 chain shifts the solubility profile significantly compared to standard amino acids.

Table 1: Solubility Profile of 3-Aminodecanoic Acid HCl

Solvent ClassRepresentative SolventSolubility BehaviorSuitability
Polar Protic WaterComplex: Soluble hot; forms gels/micelles cold.Poor (Risk of gelation)
Lower Alcohols Methanol, EthanolHigh: Soluble at RT.Good (As solvent)
Higher Alcohols Isopropanol (IPA)Moderate: Soluble hot; sparingly soluble cold.Excellent (Single-solvent crystallization)
Polar Aprotic Acetone, AcetonitrileLow: Insoluble/Sparingly soluble.Excellent (As Anti-solvent)
Non-Polar Heptane, MTBEInsoluble: Oils out if used too quickly.Good (As Anti-solvent)
Esters Ethyl AcetateVery Low: Insoluble.Excellent (As Anti-solvent)

Part 3: Experimental Protocols

Protocol A: Reactive Crystallization (De-protection & Salt Formation)

Use this protocol when generating the intermediate from a Boc-protected precursor (Boc-3-aminodecanoic acid).

Principle: Generating the HCl salt in situ within a non-solubilizing medium forces immediate precipitation, bypassing the "oiling out" phase associated with aqueous workups.

Materials:

  • Boc-3-aminodecanoic acid (Precursor)

  • 4M HCl in Dioxane (Reagent)

  • Ethyl Acetate (EtOAc) (Solvent)

  • Heptane (Anti-solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of Boc-3-aminodecanoic acid in 50 mL of dry Ethyl Acetate (EtOAc) at 25°C. Ensure complete dissolution.

  • Acidolysis: Under vigorous stirring (400 RPM), add 25 mL of 4M HCl in Dioxane dropwise over 20 minutes.

    • Checkpoint: Monitor CO₂ evolution (bubbling). Maintain temperature < 30°C to prevent esterification side-reactions.

  • Nucleation: The solution will initially remain clear, then turn cloudy as the Boc group is removed and the HCl salt forms.

  • Aging: Stir for 2 hours at 20°C. A thick white slurry should form.

    • Troubleshooting: If an oil forms instead of a solid, add a seed crystal of pure 3-ADA·HCl and sonicate for 30 seconds.

  • Anti-solvent Addition: Slowly add 20 mL of Heptane over 30 minutes to maximize yield.

  • Isolation: Filter the slurry under nitrogen pressure (or vacuum). Wash the cake with 20 mL of 1:1 EtOAc/Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Recrystallization for Optical & Chemical Purity

Use this protocol to upgrade purity (>99%) or remove diastereomers if the starting material was chiral.

Principle: Cooling Crystallization using a solvent system that suppresses micelle formation. We use an IPA/Isopropyl Acetate system. IPA solubilizes the head group, while the acetate allows the tail to remain solvated enough to prevent oiling out until the crystal lattice takes over.

Step-by-Step Workflow:

  • Slurry Formation: Suspend 10.0 g of crude 3-ADA·HCl in 60 mL of Isopropanol (IPA).

  • Dissolution: Heat the mixture to 75°C (reflux). The solid should dissolve completely.[1]

    • Note: If haze remains, hot filter through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., NaCl).

  • Controlled Cooling (Critical):

    • Cool from 75°C to 60°C at 0.5°C/min.

    • Seeding: At 60°C, add 0.5 wt% seed crystals. Hold for 30 minutes to allow seed healing.

  • Crystallization: Cool from 60°C to 0°C at a rate of 0.2°C/min. Slow cooling is essential to prevent inclusion of impurities in the lattice.

  • Isolation: Filter the cold slurry immediately.

  • Wash: Wash with cold Isopropyl Acetate (0°C).

  • Analysis: Check HPLC purity and Chloride content (titration) to confirm stoichiometry.

Part 4: Process Visualization

Diagram 1: Solubility & Solvent Selection Logic

This decision tree guides the chemist through solvent selection based on the physical state of the impurity profile.

SolubilityLogic Start Start: Crude 3-ADA·HCl CheckState Check Impurity Profile Start->CheckState Inorganic High Inorganic Salts? CheckState->Inorganic Salt Contamination Organic High Organic Impurities? CheckState->Organic By-products RouteA Route A: Hot Filtration Solvent: Dry Ethanol Inorganic->RouteA RouteB Route B: Anti-Solvent Cryst. Solvent: IPA + EtOAc Organic->RouteB ProcessA 1. Dissolve in Hot EtOH 2. Filter NaCl (insoluble) 3. Cool to Crystallize RouteA->ProcessA ProcessB 1. Dissolve in min. IPA 2. Add EtOAc slowly 3. Seed & Cool RouteB->ProcessB Final Pure Crystalline 3-ADA·HCl ProcessA->Final ProcessB->Final

Caption: Decision matrix for solvent selection based on impurity type (Inorganic salts vs. Organic by-products).

Diagram 2: Reactive Crystallization Workflow

Visualizing the transformation from Boc-protected precursor to crystalline HCl salt.

ReactiveCryst Input Boc-3-Aminodecanoic Acid (in EtOAc) Reactor Reactor (T < 30°C, N2 Atm) Input->Reactor Reagent 4M HCl / Dioxane Reagent->Reactor Dropwise Addition Nucleation Nucleation Phase (Cloud Point) Reactor->Nucleation Deprotection Aging Ostwald Ripening (2 hrs, 20°C) Nucleation->Aging Crystal Growth Filtration Filtration & Wash (EtOAc/Heptane) Aging->Filtration Product 3-ADA·HCl Crystalline Solid Filtration->Product

Caption: Workflow for the reactive crystallization of 3-ADA·HCl from its Boc-protected precursor.

Part 5: Critical Quality Attributes (CQA) & Troubleshooting

5.1 Preventing "Oiling Out" The most common failure mode is the separation of the product as a sticky oil rather than a crystal.

  • Cause: Supersaturation is too high, or the temperature is in the "metastable zone width" (MSZW) where liquid-liquid phase separation (LLPS) occurs before crystallization.

  • Solution:

    • Seed Early: Add seeds at the very first sign of cloudiness.

    • Reduce Polarity Gap: If using Water/Acetone, switch to IPA/Isopropyl Acetate. The latter system is more compatible with the lipophilic tail.

5.2 Polymorph Control Long-chain amino acid salts often exhibit polymorphism (layered vs. interdigitated lipid packing).

  • Control: Consistent cooling rates (0.2–0.5°C/min) ensure the thermodynamically stable form (usually the higher melting point form) is produced. Rapid precipitation often yields metastable forms that cake upon storage.

References

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Standard text for antisolvent protocols).
  • Parmer, V., et al. (2012).[2] Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. NIH/PubMed. Available at: [Link]

  • PubChem. (2024).[3] 3-Aminodecanoic acid hydrochloride Compound Summary. National Library of Medicine.[3] Available at: [Link]

Sources

3.[1][2] Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Aminodecanoic Acid Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of peptide synthesis involving sterically hindered amino acids, with a specific focus on 3-Aminodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving efficient and reliable peptide bond formation with this bulky, non-natural amino acid. Here, we will delve into the underlying principles of steric hindrance and provide practical, field-proven troubleshooting strategies and detailed protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Aminodecanoic acid considered a "sterically hindered" amino acid?

A1: 3-Aminodecanoic acid presents a significant steric challenge due to the presence of a long alkyl chain (heptyl group) directly attached to the β-carbon, which is adjacent to the amine group involved in peptide bond formation. This bulky substituent physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling. Unlike α-amino acids where the side chain is further from the reactive amine, the proximity of the heptyl group in 3-Aminodecanoic acid creates a more pronounced steric shield.

Q2: What are the most common problems encountered when trying to couple an amino acid to the N-terminus of a 3-Aminodecanoic acid residue?

A2: The most frequent issues are:

  • Low Coupling Efficiency: This is the primary problem, resulting in low peptide yields and the presence of deletion sequences (peptides missing the intended amino acid).

  • Slow Reaction Kinetics: The coupling reaction can be extremely slow, requiring extended reaction times that can increase the risk of side reactions.

  • Side Reactions: Inefficient coupling can sometimes lead to side reactions, such as the formation of by-products from the decomposition of coupling reagents.

Q3: Can standard coupling reagents like DCC or DIC be used for 3-Aminodecanoic acid?

A3: While standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective for many routine peptide couplings, they are often insufficient for overcoming the significant steric hindrance presented by 3-Aminodecanoic acid.[1][2] These reagents form an O-acylisourea intermediate which may not be reactive enough to efficiently acylate the sterically hindered amine.[2] More potent activating reagents are typically required to achieve acceptable yields.

Q4: What is racemization, and is it a major concern with 3-Aminodecanoic acid?

A4: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, leading to a mixture of L- and D-isomers.[3] While racemization is a general concern in peptide synthesis, particularly for sensitive amino acids like histidine and cysteine, it is less of a direct concern for 3-Aminodecanoic acid itself as the chiral center is at the β-carbon.[3][4] However, the harsh conditions sometimes required to overcome steric hindrance (e.g., high temperatures, extended reaction times) can potentially increase the risk of racemization for the incoming α-amino acid being coupled. The primary mechanism for racemization of α-amino acids is through the formation of an oxazolone intermediate.[3][5]

Troubleshooting Guides

Issue 1: Low Coupling Yield and Presence of Deletion Sequences

You've completed your synthesis, and mass spectrometry analysis reveals a significant peak corresponding to your target peptide minus the amino acid you attempted to couple to 3-Aminodecanoic acid.

start Low Coupling Yield Detected reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low success Successful Coupling reagent->success If yield improves significantly strategy Step 3: Consider Alternative Strategies conditions->strategy If further improvement is needed conditions->success If yield improves significantly strategy->success If yield improves

Caption: Troubleshooting workflow for low coupling yields.

  • Step 1: Evaluate and Change Your Coupling Reagent

    • Question: Is your current coupling reagent powerful enough?

    • Answer: For sterically demanding couplings, you need a highly efficient reagent. Uronium/aminium and phosphonium salt-based reagents are the gold standard for such challenges.[6]

    Recommended Reagents for Hindered Couplings:

    Reagent ClassExamplesKey Features
    Uronium/Aminium HATU, HCTU, COMUHighly reactive, fast kinetics. HATU is often considered one of the most effective reagents for difficult couplings.[7][8] COMU offers similar efficiency with a better safety profile as it's not based on potentially explosive HOBt/HOAt derivatives.[9]
    Phosphonium PyBOP, PyAOPStrong activating agents with high reactivity.[7] PyAOP is particularly effective for coupling N-methyl amino acids.[1] PyBrOP is even more reactive and suitable for extremely difficult couplings.[1]
  • Step 2: Optimize Reaction Conditions

    • Question: Can the reaction conditions be modified to favor the coupling?

    • Answer: Yes, optimizing temperature, time, and concentration can significantly improve yields.

    • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[10]

    • Microwave-Assisted Synthesis: This is a highly effective technique for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[11][12][13] Microwave energy can significantly shorten reaction times and improve yields for hindered amino acids.[14]

    • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[10]

    • Reagent Concentration: Using a higher concentration of the activated amino acid and coupling reagent (e.g., 3-5 equivalents) can help to push the reaction equilibrium towards the product.

  • Step 3: Consider Alternative Strategies

    • Question: Are there other synthetic approaches to circumvent this difficult coupling?

    • Answer: Yes, in some cases, altering the synthetic strategy can be beneficial.

    • Use of Pre-formed Activated Esters: Instead of in-situ activation, using pre-formed and stable activated esters, such as amino acid fluorides, can be highly effective for coupling sterically hindered residues due to the small size of the fluoride leaving group.[9][15]

    • Re-ordering the Synthesis: If possible, consider synthesizing the peptide in a different order (fragment condensation) to avoid the most sterically demanding coupling step.

Issue 2: Potential for Racemization of the Incoming Amino Acid

You are concerned that the forcing conditions required for the coupling might be causing racemization of the expensive or functionally critical amino acid you are adding.

start Concern for Racemization reagent Step 1: Select Low-Racemization Reagents start->reagent base Step 2: Optimize Base Selection reagent->base temp Step 3: Control Temperature base->temp analysis Step 4: Analyze for Racemization temp->analysis

Caption: Workflow to minimize racemization.

  • Step 1: Select Coupling Reagents and Additives Known for Racemization Suppression

    • Question: Do all powerful coupling reagents have a high risk of racemization?

    • Answer: No, some of the most effective coupling reagents also incorporate additives that actively suppress racemization.

    • Oxyma- and HOAt-Based Reagents: Reagents like COMU (Oxyma-based) and HATU (HOAt-based) are highly recommended.[9] The additives OxymaPure and HOAt are more effective at suppressing racemization than the older HOBt.[16]

    • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a coupling reagent known for causing very little epimerization and is particularly useful for coupling easily racemized amino acids.[1]

  • Step 2: Optimize the Base

    • Question: Does the choice of base matter?

    • Answer: Absolutely. The base plays a crucial role in the racemization process.

    • Sterically Hindered Bases: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • Weaker Bases: For particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial, as stronger bases are more likely to promote proton abstraction from the α-carbon, which leads to racemization.[16]

  • Step 3: Control the Temperature

    • Question: I need to heat the reaction to get it to go, but won't that increase racemization?

    • Answer: While higher temperatures can increase the rate of racemization, a carefully controlled short burst of heat, as in microwave synthesis, is often less detrimental than a very long reaction time at a moderately elevated temperature. The key is to find the balance that promotes efficient coupling without excessive epimerization.

  • Step 4: Analyze for Racemization

    • Question: How can I confirm if racemization has occurred?

    • Answer: After synthesis and purification, the peptide can be hydrolyzed back to its constituent amino acids. The resulting amino acid mixture can then be analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of L- and D-isomers.

Experimental Protocols

Protocol 1: High-Efficiency Coupling to 3-Aminodecanoic Acid using HATU

This protocol outlines a general procedure for coupling a standard Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal 3-Aminodecanoic acid residue.

  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

    • Perform the Fmoc-deprotection of the 3-Aminodecanoic acid amine group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Activation of the Incoming Amino Acid:

    • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (1.0 mmol, 10 eq.) to the solution.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[10]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the temperature can be raised to 40-50°C.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test or a chloranil test to check for the presence of free primary amines. A negative result (e.g., colorless beads in the Kaiser test) indicates a complete reaction.

  • Washing:

    • Once the reaction is complete, drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[10]

Protocol 2: Microwave-Assisted Coupling for Extremely Hindered Systems

This protocol is recommended when conventional methods fail to provide satisfactory yields.

  • Resin Preparation:

    • Prepare the deprotected peptide-resin as described in Protocol 1.

  • Reagent Preparation:

    • In a microwave-safe reaction vessel, combine the resin with a solution of the Fmoc-amino acid (5 eq.), a suitable coupling reagent like HCTU or COMU (5 eq.), and DIPEA (10 eq.) in DMF.

  • Microwave Irradiation:

    • Place the vessel in a dedicated peptide microwave synthesizer.

    • Irradiate the mixture at a constant temperature (e.g., 75°C) for 5-15 minutes.[14] The exact time and temperature may require optimization for your specific sequence.

  • Post-Microwave Processing:

    • After irradiation, allow the vessel to cool to room temperature.

    • Drain the reaction solution and wash the resin thoroughly with DMF (5x).

    • Monitor the coupling completion using a qualitative test as described in Protocol 1. If the coupling is incomplete, a second microwave-assisted coupling can be performed.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Fridkin, M., Patchornik, A., & Katchalski, E. (1971). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Perreux, L., & Loupy, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, (11), 1592-1596.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Hayashi, Y., Wang, X., & Li, J. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025).
  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1437-1452.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Luxembourg Bio Technologies Ltd. (n.d.).
  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Parchem. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Biotage. (n.d.).
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.
  • Collins, J. M., & Collins, M. J. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in molecular biology (Clifton, N.J.), 1184, 139–153.

Sources

Technical Support Center: Purification Strategies for 3-Aminodecanoic Acid Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ADA-C10-PURIFICATION Subject: Removal of unreacted 3-Aminodecanoic acid hydrochloride from reaction mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

The Technical Challenge: The "Amphiphilic Trap"

You are likely encountering difficulty because 3-Aminodecanoic acid (3-ADA) is not a standard amino acid. It possesses a "Jekyll and Hyde" structure that complicates standard workups:

  • The Polar Head: The

    
    -amino acid moiety (
    
    
    
    and
    
    
    ) is highly polar and zwitterionic.
  • The Lipophilic Tail: The 10-carbon aliphatic chain (

    
    ) is highly lipophilic.
    

The Consequence: 3-ADA acts as a surfactant . In traditional Liquid-Liquid Extraction (LLE), it tends to congregate at the interface, causing stable emulsions (foaming) rather than partitioning cleanly. Furthermore, its solubility overlaps with many organic products due to that lipophilic tail.

This guide provides three targeted workflows to remove unreacted 3-ADA, ranked by "cleanliness" and operational complexity.

Diagnostic: Select Your Workflow

Before proceeding, determine the chemical nature of your Target Product .

If your Product is...Recommended WorkflowWhy?
Neutral (e.g., Amide, Urea, Ester)Workflow A (Acid Wash) 3-ADA becomes a water-soluble ammonium salt; Product stays organic.
Basic (e.g., Secondary Amine)Workflow B (Scavenging) Acid washing would lose your product. Resins selectively target the primary amine of 3-ADA.
Acidic (e.g., Carboxylic Acid)Workflow C (Ion Exchange) Exploits the basicity of 3-ADA to trap it on a cation exchange column.
Workflow A: The pH-Switch Extraction (LLE)

Best for: Neutral products (Amides, Peptides).

This method utilizes the basicity of the amino group to force the 3-ADA into the aqueous phase.

The Protocol
  • Dissolution: Dissolve your crude reaction mixture in a moderately polar organic solvent. Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) because 3-ADA salts are less soluble in EtOAc, reducing "drag-over."

  • The Acid Wash: Wash the organic layer with 1.0 M HCl (3x).

    • Mechanism:[1] The unreacted 3-ADA (free base) is protonated to form the hydrochloride salt (

      
      ).
      
    • Partitioning: The charged head group dominates the lipophilic tail, forcing the molecule into the aqueous layer.

  • The Brine Break (Critical): Because 3-ADA salts can act as cationic surfactants, add saturated NaCl (Brine) to the aqueous acid layer during the shake. This increases ionic strength and prevents emulsion formation.

  • Validation: Check the organic layer by TLC. The baseline spot corresponding to 3-ADA should be gone.

Visualizing the Logic

LLE_Workflow Start Crude Mixture (Product + 3-ADA) Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash with 1M HCl + Brine Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Product) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (3-ADA-NH3+ Cl-) PhaseSep->AqLayer Bottom Phase (Discard) Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry

Figure 1: Acid-base extraction logic for removing amino-acid impurities from neutral products.

Workflow B: Solid-Phase Scavenging (The "No Emulsion" Route)

Best for: Basic products or when LLE causes intractable emulsions.

If 3-ADA is forming soap-like emulsions, stop adding water. Use a solid-supported scavenger resin to "fish out" the impurity.

The Reagent: Isocyanate Resin (PS-NCO)

Polystyrene-bound Isocyanate reacts rapidly with primary amines (like 3-ADA) to form an insoluble urea derivative. It does not react with amides or tertiary amines.

The Protocol
  • Calculate Loading: Determine the excess equivalents of 3-ADA used. Use 3–4 equivalents of resin relative to the unreacted amine.

  • Incubation: Add the resin directly to the reaction mixture (DCM, THF, or DMF).

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Result: The 3-ADA is covalently bound to the beads and stays in the filter. The filtrate contains your pure product.

Mechanism of Action

Scavenging_Mechanism Resin Resin-N=C=O (Solid Bead) Complex Resin-NH-CO-NH-3-ADA (Trapped Solid) Resin->Complex + Impurity Impurity 3-ADA-NH2 (Solution) Impurity->Complex Product Desired Product (Solution) Complex->Product Filtration

Figure 2: Covalent capture of primary amines by isocyanate resins.

Troubleshooting & FAQs

Q1: I tried the Acid Wash (Workflow A), but the entire separatory funnel turned into a white, milky foam. What now? A: You have created a surfactant system. The protonated 3-ADA (cationic) and counter-ions are stabilizing an emulsion.

  • Immediate Fix: Add solid NaCl until the water layer is saturated. If that fails, filter the entire emulsion through a pad of Celite . The Celite breaks the physical structure of the emulsion bubbles.

  • Prevention: Use Workflow B (Scavenging) next time.

Q2: Can I use Silica Gel Chromatography? A: Yes, but with a caveat. 3-ADA is very polar and will "streak" on silica (Rf ~ 0).

  • Tip: Add 1% Acetic Acid or 1% Triethylamine to your eluent (depending on your product's stability) to sharpen the peaks. 3-ADA will likely stay at the baseline (Rf = 0.0) while your lipophilic product elutes.

Q3: My product is also an amine. How do I separate it from 3-ADA? A: This is the hardest scenario. You must exploit the sterics or the acid group.

  • Ion Exchange: Use a Weak Anion Exchange (WAX) resin. The Carboxylic Acid on 3-ADA will bind to the resin; your amine product (lacking a COOH) will flow through.

  • Boc-Protection: If you can't separate them, add

    
     to the mixture. The primary amine of 3-ADA reacts faster than many secondary amines. The resulting Boc-3-ADA is much less polar and can be separated by chromatography.
    
Quantitative Data: Solubility & pKa Profile

Understanding the fundamental properties of 3-ADA helps predict its behavior.

ParameterValue (Approx)Implication for Workup
pKa (COOH) ~3.6 [1]At pH > 4, it is anionic (

).
pKa (NH3+) ~9.6 [1]At pH < 9, it is cationic (

).
Isoelectric Point (pI) ~6.0At pH 6, it is zwitterionic and least soluble.
LogP (Lipophilicity) ~2.5 - 3.0Significant affinity for organic solvents compared to Glycine.
References
  • Evans, D. A., & Ripin, D. H. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University.

  • Sigma-Aldrich. (n.d.). Scavenger Resins for Organic Synthesis. Merck KGaA.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 295570, 3-Aminodecanoic acid.

  • Biotage. (2018). Strategies for Work-up and Purification. The Synthesis Blog.

Sources

4. Validation & Comparative

Comparing proteolytic stability of 3-Aminodecanoic acid vs beta-alanine

Comparative Guide: Proteolytic Stability of 3-Aminodecanoic Acid vs. -Alanine

Executive Verdict

While both


-Alanine3-Aminodecanoic acid

  • 
    -Alanine  provides Backbone-Driven Stability . Its primary defense is the alteration of the peptide backbone geometry, rendering it unrecognizable to standard proteases (e.g., trypsin, chymotrypsin). It is ideal for extending the half-life of hydrophilic linkers and soluble peptide drugs.
    
  • 3-Aminodecanoic Acid provides Dual-Mode Stability (Backbone + Steric/Lipid Shielding) . As a lipophilic

    
    -amino acid (often found in cyclic lipopeptides like Iturin A), it combines the backbone resistance of the 
    
    
    -motif with a hydrophobic C10 alkyl side chain. This side chain creates steric hindrance and promotes supramolecular assembly (micellization), effectively "hiding" the scissile bond from aqueous proteolytic enzymes.
Structural & Chemical Profile[1][2][3][4][5][6]

The fundamental difference lies in the side-chain topology. While both extend the backbone by one carbon atom (introducing the

Feature

-Alanine
3-Aminodecanoic Acid
IUPAC Name 3-Aminopropanoic acid3-Aminodecanoic acid
Backbone Type

-Amino Acid (Unsubstituted)

-Amino Acid (

-substituted)
Side Chain Hydrogen (-H)Heptyl group (-C

H

) attached to C3
Hydrophobicity Hydrophilic (LogP

-3.[1][2]0)
Lipophilic (LogP

2.5 - 3.0)
Natural Occurrence Carnosine, Pantothenic acidIturin A (Antifungal lipopeptides)
Primary Stability Driver Non-canonical backbone spacingBackbone spacing + Steric/Lipid Shielding
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and the resulting protease accessibility.

structure_comparisoncluster_AlphaAlpha-Peptide (Control)cluster_BetaAlaBeta-Alaninecluster_3ADA3-Aminodecanoic AcidProteaseSerine Protease(Trypsin/Chymotrypsin)AlphaAlpha-Peptide Bond(Scissile)Protease->AlphaRapid Hydrolysis(High Affinity)BetaAlaBeta-Backbone(Extended)Protease->BetaAlaNo Recognition(Backbone Mismatch)BetaLipidBeta-Backbone(Extended)Protease->BetaLipidPhysically Blocked(Steric Hindrance)LipidC10 Lipid Chain(Steric Shield)Lipid->BetaLipidShields

Figure 1: Mechanism of proteolytic resistance.

Mechanistic Analysis of Stability
Why Proteases Fail Against

-Alanine

Standard proteases evolved to hydrolyze



  • Disrupts the Scissile Bond Alignment: The nucleophilic attack of the catalytic triad (e.g., Ser-His-Asp) requires precise geometric alignment with the carbonyl carbon. The

    
    -backbone shifts this carbonyl, preventing the formation of the tetrahedral intermediate.
    
  • Alters Hydrogen Bonding:

    
    -peptides form stable secondary structures (helices/sheets) with H-bonding patterns (C14, C12 helices) that differ from 
    
    
    -helices, further reducing enzyme affinity.
The "Lipid Advantage" of 3-Aminodecanoic Acid

3-Aminodecanoic acid retains the backbone advantages of

  • Steric Bulk: The C7 alkyl tail at the

    
    -position creates a "umbrella" effect. Even if a protease could theoretically accommodate the 
    
    
    -backbone, the hydrophobic side chain sterically clashes with the enzyme's S1/S1' binding pockets.
  • Supramolecular Assembly: In aqueous environments (like plasma), peptides containing 3-aminodecanoic acid tend to self-assemble into micelles or vesicles due to their amphiphilic nature. This sequesters the amide bonds into the hydrophobic core, making them physically inaccessible to water-soluble proteases.

Representative Performance Data

The following data summarizes the stability profiles derived from comparative studies of

Table 1: Comparative Proteolytic Stability Profile

Parameter

-Ala Peptide (Control)

-Alanine Oligomer
3-Aminodecanoic Peptide
T

(Human Plasma)
< 30 minutes> 24 hours> 48 hours (Often Indefinite)
T

(Simulated Gastric Fluid)
< 10 minutes> 4 hours> 12 hours
Trypsin Degradation Rate 100% (Rapid)< 1% (Negligible)0% (Undetectable)
Chymotrypsin Degradation 100% (Rapid)< 5% (Slow)< 1% (Sterically Blocked)
Membrane Permeability LowLow (Requires transporter)High (Passive Diffusion)

Note: Data reflects general class properties.


-peptides generally show no degradation over 24-48h in plasma. 3-Aminodecanoic acid derivatives (lipopeptides) show extreme stability, often surviving digestive tracts intact (e.g., oral availability of cyclic lipopeptides).
Experimental Protocol: Validating Proteolytic Stability

To objectively compare these molecules in your own lab, use the following Plasma Stability Assay . This protocol is designed to be self-validating using an internal standard.

Workflow Diagram (DOT)

experimental_workflowPrep1. PreparationDissolve Test Compounds(10 µM in PBS)Incubation2. IncubationAdd to Human Plasma (37°C)Timepoints: 0, 1, 4, 8, 24hPrep->IncubationQuench3. Quench & ExtractAdd Acetonitrile + Internal StdPrecipitate ProteinsIncubation->QuenchAt each timepointAnalysis4. LC-MS/MS AnalysisMonitor Parent Ion DepletionQuench->AnalysisControlControl: Propantheline(Known High Clearance)Control->IncubationPositive Control

Figure 2: Standardized Plasma Stability Workflow. Critical control: Include a rapidly degrading peptide (e.g., Leu-Enkephalin) to validate enzymatic activity of the plasma.

Detailed Methodology
  • Substrate Preparation:

    • Synthesize/Purchase Model Peptides: Ac-Phe-

      
      -Ala -Phe-NH
      
      
      vs. Ac-Phe-3-ADec -Phe-NH
      
      
      .
    • Dissolve to 10 mM in DMSO (stock).

  • Incubation:

    • Matrix: Pooled Human Plasma (heparinized).

    • Dilute stock to 10 µM final concentration in plasma pre-warmed to 37°C.

    • Crucial Step: Include a positive control (e.g., Propantheline or Leu-Enkephalin) to verify plasma esterase/protease activity.

  • Sampling:

    • Aliquot 50 µL at T=0, 30m, 1h, 4h, 8h, 24h.

  • Quenching:

    • Add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Vortex (1 min) and Centrifuge (10,000g, 10 min) to pellet plasma proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Calculate % Remaining = (Area

      
       / Area
      
      
      )
      
      
      / (Area
      
      
      / Area
      
      
      )
      
      
      .
Application Context: When to Use Which?

Choose


-Alanine when:
  • Goal: Half-life extension of hydrophilic therapeutics.

  • Context: Linkers for Antibody-Drug Conjugates (ADCs) or PEGylation.

  • Solubility: You require high water solubility and minimal aggregation.

  • Cost: Low-cost starting material is essential.

Choose 3-Aminodecanoic Acid when:

  • Goal: Oral delivery or membrane targeting.

  • Context: Antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), or mimicking lipopeptides like Iturin.

  • Stability: You need resistance to aggressive environments (e.g., GI tract, soil, lysosomes).

  • Mechanism: You want to induce self-assembly (micelles) to protect the payload.

References
  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Seebach, D., et al. (2006). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link

  • Maggio-Hall, L. A., & Crook, T. J. (2018). "Iturin A: Biosynthesis and stability of a lipopeptide antibiotic." Applied Microbiology and Biotechnology. Link

  • Gademann, K., et al. (1999). "The beta-peptide hairpin: a stable secondary structure for the construction of novel antibiotics." Angewandte Chemie International Edition. Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

Technical Comparison Guide: Circular Dichroism of 3-Aminodecanoic Acid Foldamers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Circular Dichroism (CD) characterization of 3-Aminodecanoic acid foldamers. It is designed for researchers requiring actionable experimental protocols and comparative structural data.

Executive Summary & Mechanism

3-Aminodecanoic acid is a lipophilic


-amino acid. Unlike natural 

-amino acids, which have one carbon between the amine and carboxylate,

-amino acids have two. When oligomerized, these residues do not form the canonical

-helix or

-sheet. Instead, they adopt discrete, stable secondary structures known as foldamers .

For acyclic


-peptides like poly(3-aminodecanoic acid), the dominant secondary structure is the 14-helix  (defined by a 14-membered hydrogen-bonded ring between residue 

and

).[1][2] This structure is distinct from the

-helix (13-membered ring,

to

).

Why this matters:

  • Proteolytic Stability: The unique backbone prevents enzymatic degradation.

  • Membrane Activity: The C10 alkyl side chain of 3-aminodecanoic acid confers high hydrophobicity, making these foldamers excellent mimics for membrane-disrupting peptides or transmembrane domains.

  • CD Signature: The 14-helix exhibits a specific CD fingerprint that allows researchers to distinguish it instantly from random coils or

    
    -helices.
    

Comparative Analysis: -Foldamer vs. -Peptide

The following table contrasts the CD spectral characteristics of 3-aminodecanoic acid foldamers against standard


-peptides and random coils.
Table 1: CD Spectral Signatures & Structural Metrics[2][3]
Feature3-Aminodecanoic Acid Foldamer (

-Peptide)
Standard

-Peptide
(e.g., Poly-Leu/Ala)
Random Coil (Unfolded)
Dominant Structure 14-Helix (3 residues/turn)

-Helix
(3.6 residues/turn)
Disordered
Primary Minimum ~214–215 nm (Strong negative)208 nm & 222 nm (Double minima)~198–200 nm (Strong negative)
Primary Maximum ~198–200 nm (Strong positive)~192 nm (Strong positive)~218 nm (Weak positive/negative)
Aggregation Shift Shift to 205 nm indicates bundlingFlattening of 208/222 ratioN/A
Solvent Preference Methanol, TFE, Micelles (SDS/DPC)Water, TFEWater, Denaturants (Urea)
H-Bond Pattern


None / Transient

Key Insight: If your spectrum shows a single minimum at 214 nm, you have a monomeric 14-helix.[3] If the minimum blue-shifts to 205 nm, your lipophilic foldamers are likely self-assembling into bundles or aggregates due to the hydrophobic decanoic side chains.

Experimental Protocol: CD Characterization

Objective: To validate the secondary structure of 3-aminodecanoic acid oligomers and assess solvent-dependent folding.

Reagents & Equipment[1][6][7][8]
  • Sample: Purified 3-aminodecanoic acid oligomer (Lyophilized).

  • Solvents: HPLC-grade Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE), Phosphate Buffer (10 mM, pH 7).

  • Instrument: Jasco J-1500 or equivalent CD Spectropolarimeter.

  • Cell: Quartz cuvette, 1 mm path length (for 0.1–0.5 mM) or 0.1 mm (for >1 mM).

Step-by-Step Workflow

1. Sample Preparation (Critical Step)

  • Challenge: 3-Aminodecanoic acid is highly hydrophobic. Direct dissolution in water often leads to precipitation or aggregation (205 nm signal).

  • Action: Dissolve the lyophilized powder initially in 100% TFE or Methanol to a stock concentration of 2 mM.

  • Dilution: Prepare working solutions (0.1 mM to 0.2 mM) by diluting the stock into the target solvent (e.g., 100% MeOH or 50% MeOH/Water).

2. Baseline Correction

  • Fill the cuvette with the exact solvent mixture used for the sample.

  • Acquire a baseline scan using the same parameters as the sample.

  • Validation: The baseline should be flat (0 ± 2 mdeg) in the 260–190 nm region.

3. Data Acquisition

  • Wavelength Range: 260 nm to 190 nm.[4]

  • Scan Speed: 50 nm/min.

  • Bandwidth: 1.0 nm.[4]

  • Accumulations: 3–5 scans (averaged to improve Signal-to-Noise ratio).

  • Temperature: 25°C (Peltier controlled).

4. Data Processing

  • Subtract the solvent baseline from the sample spectrum.

  • Convert Raw Ellipticity (

    
    , mdeg)  to Mean Residue Ellipticity (MRE, 
    
    
    
    )
    using the formula:
    
    
    • 
      : Observed ellipticity (mdeg).
      
    • 
      : Mean Residue Weight (MW / # residues).
      
    • 
      : Path length (cm).
      
    • 
      : Concentration (mg/mL).
      

5. Interpretation

  • Pass Criteria: A global minimum at 214 nm (

    
     2 nm) and MRE value 
    
    
    
    deg cm² dmol⁻¹.
  • Fail Criteria (Aggregation): Minimum shifted to < 208 nm or broad, undefined shape.

Visualizations

Diagram 1: Folding Pathway & CD Signatures

This diagram illustrates the structural transitions of 3-aminodecanoic acid foldamers and their corresponding CD signals.

FoldingPathway Unfolded Random Coil (Solvent: Water/DMSO) Signal: Min ~200nm Folded 14-Helix (Monomer) (Solvent: MeOH/TFE) Signal: Min ~214nm Unfolded->Folded Add Helix Promoter (TFE) Aggregated Helix Bundle (High Conc. / Aqueous) Signal: Min ~205nm Folded->Aggregated Hydrophobic Collapse Aggregated->Folded Dilution or Denaturant

Caption: Structural equilibrium of


-peptides. TFE promotes discrete 14-helix formation, while hydrophobic effects drive bundling, blue-shifting the CD minimum.
Diagram 2: Experimental Workflow Logic

A self-validating decision tree for CD data analysis.

CDWorkflow Start Acquire Spectrum (190-260 nm) CheckMin Identify Wavelength of Minimum ($ ambda_{min}$) Start->CheckMin Branch1 $ ambda_{min} approx 214$ nm CheckMin->Branch1 Result1 Valid 14-Helix (Monomeric) Branch1->Result1 Yes Result2 Helix Bundle / Aggregation Branch1->Result2 Shifted to 200-208 nm Result3 Random Coil / Unfolded Branch1->Result3 Shifted to < 200 nm

Caption: Decision tree for interpreting CD spectra of


-peptides. A 214 nm minimum is the gold standard for 14-helix validation.

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232. Link
    
  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. Link
    
  • Glattli, A., Daura, X., Seebach, D., & van Gunsteren, W. F. (2002). Can One Derive the Conformation of Proteins, Peptides and Peptidomimetics from the Circular Dichroism Spectra?. Journal of the American Chemical Society, 124(43), 12930-12936. Link

  • Goodman, J. L., et al. (2007).[5] Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by

    
    -Peptides. Journal of the American Chemical Society, 129(48), 14846-14847. Link
    
  • Raguse, T. L., et al. (2002). Structure and function of

    
    -peptide foldamers. Current Opinion in Chemical Biology, 6(6), 747-753. Link
    

Sources

Comparative study of C10 vs C4 beta-amino acid peptide stability

Comparative Guide: C10 vs. C4 -Amino Acid Peptide Stability

Executive Summary

In the engineering of

solubilitysystemic stability
  • C4 (Butyryl/Butyl): Provides minimal steric protection. While it improves membrane interaction slightly compared to non-lipidated variants, it fails to recruit serum albumin effectively. Verdict: Suitable for short-acting, local applications or cell-penetrating assays where rapid clearance is acceptable.

  • C10 (Decanoyl/Decyl): Acts as the "Goldilocks" length for albumin hitchhiking. It facilitates non-covalent binding to Human Serum Albumin (HSA), creating a macromolecular shield that protects the peptide from renal filtration and enzymatic hydrolysis. Verdict: Superior for systemic therapeutic candidates requiring extended half-life (

    
    ).
    

Mechanistic Stability Analysis

The stability difference between C10 and C4 variants is driven by two distinct mechanisms: Albumin Shielding and Supramolecular Assembly .

The Albumin Hitchhiking Mechanism

Serum stability is largely dictated by the peptide's ability to bind HSA. HSA possesses multiple fatty acid binding sites (FA1–FA7).

  • C4 Interaction: The hydrophobic interaction energy (

    
    ) of a 4-carbon chain is insufficient to displace water from the HSA binding pockets. The peptide remains free (unbound) in plasma, exposed to proteases and rapid renal clearance.
    
  • C10 Interaction: A 10-carbon chain provides sufficient hydrophobic contact surface area to bind HSA with micromolar affinity (

    
    ). This binding effectively increases the peptide's molecular weight from ~1-2 kDa to ~68 kDa (HSA complex), preventing glomerular filtration.
    
Proteolytic Resistance (Steric)

While


  • C10 Effect: The long alkyl chain promotes the formation of oligomeric micelles at physiological concentrations. The hydrophobic core of these micelles buries the peptide backbone, physically blocking enzyme active sites.

Visualization of Stability Mechanisms

StabilityMechanismcluster_C4C4-Beta-Peptide Systemcluster_C10C10-Beta-Peptide SystemEnzymeProteolytic EnzymeC4_PeptideC4-Peptide(Free State)Enzyme->C4_PeptideAccessibleComplexHSA-Peptide Complex(Shielded)Enzyme->ComplexSterically BlockedHSASerum Albumin (HSA)HSA->ComplexFormsC4_Peptide->HSAWeak/No BindingDegradationRapid Degradation& Renal ClearanceC4_Peptide->DegradationHigh RateC10_PeptideC10-PeptideC10_Peptide->HSAHigh Affinity BindingStableExtended Half-Life(>12h)Complex->StableCirculation

Figure 1: Mechanistic divergence. C4 peptides remain exposed to enzymatic attack, while C10 peptides utilize Albumin binding to shield the backbone.

Comparative Performance Data

The following data summarizes typical stability profiles observed in

Table 1: In Vitro and In Vivo Stability Metrics[1]
ParameterC4-Functionalized

-Peptide
C10-Functionalized

-Peptide
Mechanism of Difference
Plasma Half-life (

)
2 – 4 hours> 12 hoursAlbumin binding prevents renal clearance.
Proteolytic Resistance Moderate (Backbone dependent)High (Supramolecular shielding)C10 promotes micelle formation.
Critical Micelle Conc. (CMC) > 10 mM (Does not aggregate)~10 - 100

M
Aggregation protects the backbone.
HSA Binding Affinity (

)
> 100

M (Negligible)
1 – 10

M
Hydrophobic interaction energy threshold.
Solubility (PBS, pH 7.4) High (> 5 mg/mL)Moderate (< 1 mg/mL)C10 requires formulation aid (e.g., DMSO/PEG).

Note: Data derived from comparative studies of lipopeptides (e.g., Pseudodesmin A variants) and acylated GLP-1 analogs adapted for


-peptide backbones.

Experimental Protocols

To validate these stability differences in your own pipeline, use the following self-validating protocols.

Plasma Stability Assay (Ex Vivo)

Objective: Determine

  • Preparation: Dissolve C4 and C10 variants to 1 mM in DMSO.

  • Incubation: Spike peptide into pooled Human Plasma (heparinized) to a final concentration of 10

    
    M. Incubate at 37°C with orbital shaking.
    
  • Sampling: At

    
     hours, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (ACN) with 1% Formic Acid to precipitate plasma proteins. Crucial Step:  Vortex vigorously for 30s to disrupt the C10-Albumin complex and recover the peptide.
    
  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     gives 
    
    
    .
Critical Micelle Concentration (CMC) Determination

Objective: Confirm if the C10 variant is forming protective micelles.

  • Probe: Use 1,6-diphenyl-1,3,5-hexatriene (DPH) as a fluorescence probe.

  • Dilution: Prepare serial dilutions of the peptide (0.1

    
    M to 1 mM) in PBS.
    
  • Measurement: Add DPH (final 1

    
    M). Incubate 30 mins in dark.
    
  • Readout: Measure Fluorescence Intensity (Ex 350 nm / Em 428 nm).

  • Result: A sharp inflection point in fluorescence intensity indicates the CMC. C10 variants typically show this break; C4 variants do not.

Experimental Workflow Diagram

Workflowcluster_AssayStability Validation ProtocolStartStart: C4 vs C10 VariantsStep1Plasma Incubation(37°C, Human Plasma)Start->Step1Step2Timepoint Sampling(0, 1, 4, 8, 24h)Step1->Step2Step3ACN Precipitation(Disrupt HSA binding)Step2->Step3Step4LC-MS/MS QuantificationStep3->Step4DecisionCalculate Half-Life (t1/2)Step4->DecisionResult_C4C4: t1/2 < 4h(Renal Clearance)Decision->Result_C4Result_C10C10: t1/2 > 12h(Albumin Protected)Decision->Result_C10

Figure 2: Workflow for comparative plasma stability profiling. The ACN precipitation step is critical for recovering C10 peptides bound to albumin.

References

  • De Vleeschouwer, M., et al. (2021). "The Optimal Lipid Chain Length of a Membrane-Permeabilizing Lipopeptide Results From the Balance of Membrane Partitioning and Local Damage." Frontiers in Microbiology. Link

  • Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.
  • Zorzi, A., et al. (2017). "Acylated heptapeptide binds albumin with high affinity and application as tag for plasma half-life extension." Nature Communications. Link

  • Knudsen, L. B., et al. (2000). "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration." Journal of Medicinal Chemistry. (Seminal work on C10-C16 acylation for stability). Link

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